Fosmanogepix

Antifungal susceptibility Candida MIC90

Drug-resistant invasive fungal infections-echinocandin-resistant Candida, panresistant C. auris-present a critical procurement gap where azole and echinocandin therapies fail due to acquired resistance. Fosmanogepix addresses this gap as a first-in-class Gwt1 inhibitor targeting GPI anchor biosynthesis, a fungal-specific pathway absent in mammalian cells with no cross-resistance to existing antifungal classes. • Manogepix MIC90: 0.03 mg/L vs. panresistant C. auris; MIC ≤0.06 mg/L against Fks-mutant Candida->2,000-fold lower than fluconazole. • >90% oral bioavailability enables seamless IV-to-oral transition, enabling outpatient completion-unattainable with IV-only echinocandins. • Superior infected-lesion penetration and fungal clearance vs. micafungin in intra-abdominal candidiasis models.

Molecular Formula C21H18N4O2
Molecular Weight 358.4 g/mol
CAS No. 936339-60-5
Cat. No. B1667579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosmanogepix
CAS936339-60-5
Synonyms3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine
APX001A
E1210
Molecular FormulaC21H18N4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N
InChIInChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24)
InChIKeyWSEKTEUGRLFBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosmanogepix Procurement Guide


Fosmanogepix (FMGX, formerly APX001) is a first-in-class, broad-spectrum antifungal prodrug currently in Phase 2 clinical development for invasive fungal infections including candidemia, aspergillosis, and infections caused by rare molds [1]. Its active moiety, manogepix (MGX, APX001A, CAS 936339-60-5), inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for GPI-anchored mannoprotein biosynthesis and fungal cell wall integrity [2]. Fosmanogepix is formulated for both intravenous and oral administration with high oral bioavailability exceeding 90%, enabling seamless IV-to-oral transition without compromising therapeutic exposure [3].

1
First-in-class Gwt1 inhibitor targeting fungal GPI-anchor biosynthesis, absent in mammalian cells
2
Broad-spectrum antifungal activity against Candida, Aspergillus, and rare molds, including azole/echinocandin-resistant isolates
3
High oral bioavailability (reported >90%) supports IV-to-oral PK bridging studies and exposure-response modeling

Fosmanogepix vs Azoles & Echinocandins


Fosmanogepix cannot be generically substituted with existing azole or echinocandin antifungals because it targets a completely distinct molecular pathway—the fungal Gwt1 enzyme in GPI anchor biosynthesis—which is absent in mammalian cells and not cross-resistant with current antifungal classes [1]. Clinical isolates resistant to fluconazole and echinocandins frequently retain wild-type susceptibility to manogepix, and the compound demonstrates potent activity against multidrug-resistant pathogens including panresistant Candida auris [2]. Furthermore, fosmanogepix achieves high oral bioavailability (>90%) comparable to IV administration, a pharmacokinetic profile that enables flexible therapeutic strategies unavailable with echinocandins (IV-only) and many azoles [3]. The quantitative evidence below establishes precisely where fosmanogepix offers measurable advantages over specific comparator agents.

1
Mechanistic pathway differs from azole (ergosterol) and echinocandin (β-glucan synthase) classes; Gwt1 inhibition limits cross-class substitution.
2
Wild-type susceptibility retained against Fks-mutant and panresistant C. auris; cross-resistance overlap with conventional antifungals may not apply.
3
Oral bioavailability profile contrasts with echinocandins (IV-only) and variable azole absorption; exposure comparability requires context-specific review.

Fosmanogepix Comparative Evidence


Manogepix Candida MIC90: Global Surveillance

In a global surveillance study of 2,669 contemporary fungal isolates (2018–2019), manogepix demonstrated substantially lower MIC90 values against Candida spp. compared to fluconazole and echinocandins [1]. The MIC90 of manogepix was 16- to 64-fold lower than comparator agents, establishing superior in vitro potency across a broad collection of clinical isolates from 82 medical centers worldwide [1].

Candida MIC90 Surveillance
Head-to-head
Manogepix MIC90 0.06 mg/L vs. fluconazole 2–4 mg/L, anidulafungin 0.12–0.25 mg/L
Reported 16- to 64-fold lower MIC90 supports susceptibility endpoint review across 2,669 isolates
CLSI broth microdilution; global collection, 82 centers
Antifungal susceptibility Candida MIC90 Drug resistance

Manogepix vs Echinocandin-Resistant Candida

Manogepix retains full activity against Candida isolates harboring Fks echinocandin hot spot alterations that confer resistance to echinocandins [1]. In a study of 835 bloodstream yeast isolates, manogepix modal MICs ranged from 0.004 to 0.06 mg/L against 16/20 species tested, and activity was independent of Fks echinocandin hot spot alterations (n=17 isolates with confirmed Fks mutations) [1]. International surveillance data confirmed manogepix exhibits potent activity against echinocandin-resistant Candida spp. isolates [2].

Echinocandin-Resistant Candida
Reported
MIC range 0.004–0.06 mg/L; activity independent of Fks mutations (n=17)
Retains wild-type MIC against echinocandin-resistant isolates, supporting pathway-selective review
EUCAST method; 835 bloodstream yeast isolates
Echinocandin resistance Fks mutations Candida Antifungal cross-resistance

Manogepix vs Panresistant C. auris

Against Candida auris—a WHO critical priority pathogen with high rates of multidrug resistance—manogepix demonstrated the lowest MICs among tested agents [1]. In a study of 200 New York C. auris isolates, manogepix MIC50 and MIC90 were both 0.03 mg/L (range 0.004–0.06 mg/L), which was lower than all 10 comparator drugs tested [2]. Against six panresistant C. auris isolates (resistant to azoles, echinocandins, and amphotericin B), manogepix MIC values ranged from 0.008 to 0.015 mg/L with a median and mode MIC of 0.015 mg/L [3].

Panresistant C. auris
Head-to-head
MIC50/90 = 0.03/0.03 mg/L vs. fluconazole MIC90 ≥64 mg/L, amphotericin B 2–4 mg/L
Lowest reported MICs among tested agents; supports activity screening in multidrug-resistant contexts
122–200 C. auris isolates; CLSI/EUCAST methods
Candida auris Multidrug resistance Panresistant Antifungal susceptibility

Oral Bioavailability and IV-to-Oral Switch PK

Fosmanogepix achieves high oral bioavailability (90.6% to 101.2%) in healthy volunteers, enabling IV-to-oral switch without compromising systemic exposure [1]. This contrasts sharply with echinocandins, which are exclusively IV-administered, and with azoles such as voriconazole and posaconazole, which exhibit significant inter-patient pharmacokinetic variability and absorption limitations [1]. Phase 1 studies demonstrated dose-proportional pharmacokinetics for both IV and oral administration, with comparable AUC and Cmax values between routes [1].

Oral Bioavailability & IV-to-Oral PK
Cross-study
90.6%–101.2% oral bioavailability; dose-proportional exposure across 10–1,000 mg
Supports exposure-model comparison; oral route comparable to IV in healthy volunteer studies
Phase 1 SAD/MAD, N=154; compared to echinocandins (0% oral) and azole variability
Oral bioavailability IV-to-oral switch Pharmacokinetics Prodrug

IAC Mouse Model: Fosmanogepix vs Micafungin

In a clinically relevant intra-abdominal candidiasis (IAC) mouse model infected with C. albicans, multiday fosmanogepix treatment achieved robust accumulation of manogepix in liver abscess lesions and significant reduction in fungal burden, whereas micafungin (echinocandin comparator) resulted in only marginal reduction in fungal burden after 4 days of treatment [1]. MALDI mass spectrometry imaging confirmed active moiety penetration into infected tissue lesions [1].

IAC Mouse Model vs. Micafungin
Head-to-head
Fungal clearance in liver lesions after multiday regimen; micafungin showed only marginal reduction
Supports tissue penetration and efficacy endpoint context in intra-abdominal candidiasis model
MALDI-MSI confirmed lesion accumulation; C. albicans mouse model
Intra-abdominal candidiasis Tissue penetration Fungal burden In vivo efficacy

Phase 2 Candidemia Treatment Success

In a Phase 2, multicenter, open-label study evaluating fosmanogepix for first-line treatment of candidemia in non-neutropenic adults, the treatment success rate at end of study treatment (EOST) was 80% (16/20 patients in the modified intent-to-treat population), with Day 30 survival of 85% (17/20) [1]. The study population included patients with confirmed Candida spp. bloodstream infections, and fosmanogepix demonstrated potent in vitro activity against baseline isolates (MIC range 0.002–0.03 mg/L) [1].

Phase 2 Candidemia Endpoint
Trial context
80% treatment success at EOST (16/20 mITT); 85% Day 30 survival
Reported endpoint context in Phase 2 open-label study; requires Phase 3 confirmation
NCT03604705; IV-to-oral switch permitted; non-neutropenic adults
Candidemia Phase 2 clinical trial Treatment success Clinical efficacy

Fosmanogepix Application Scenarios


Echinocandin-Resistant Invasive Candidiasis

Fosmanogepix should be prioritized for procurement in institutions with documented echinocandin-resistant Candida or multidrug-resistant C. auris. Manogepix retains wild-type MIC values (≤0.06 mg/L) against isolates harboring Fks echinocandin hot spot alterations and demonstrates MIC90 of 0.03 mg/L against panresistant C. auris, >2,000-fold lower than fluconazole [1]. This scenario directly addresses the clinical gap where echinocandins and azoles fail due to acquired resistance mechanisms [1].

IV-to-Oral Step-Down Therapy

Fosmanogepix is uniquely suited for clinical pathways requiring extended antifungal therapy with early IV-to-oral transition. With oral bioavailability of 90.6%–101.2%, fosmanogepix enables therapeutic equivalence between IV and oral dosing, allowing for hospital discharge and completion of treatment in the outpatient setting [2]. This contrasts with echinocandins, which require continuous IV access and hospitalization, and azoles, which exhibit significant absorption variability [2]. In the Phase 2 candidemia trial, 48% of patients successfully transitioned to oral fosmanogepix [3].

Salvage for Invasive Mold Infections

Fosmanogepix should be considered for procurement as salvage therapy in patients with invasive mold diseases (IMDs) caused by Aspergillus spp. or rare molds who have failed or are intolerant to standard azole or amphotericin B therapy. The Phase 2 AEGIS study in patients with limited treatment options demonstrated a Day-42 all-cause mortality of 25% and DRC-assessed global response success rate of 40% in this high-risk population [4]. Manogepix is active against Aspergillus isolates with elevated azole MICs and cyp mutations [5].

Intra-Abdominal Candidiasis Salvage

Fosmanogepix demonstrates superior penetration into infected liver abscess lesions and more effective fungal clearance compared to micafungin in a clinically relevant IAC mouse model [6]. In IAC—a condition associated with echinocandin failure and breakthrough infections—fosmanogepix offers a mechanistically distinct alternative with documented lesion penetration and fungal burden reduction advantages over first-line echinocandin therapy [6].

Application
Selection Property
Validation Focus
Resistant Candida susceptibility studies
Gwt1 inhibition and cross-resistance profile
MIC endpoints against Fks-mutant and MDR isolates
IV-to-oral PK bridging studies
Oral bioavailability and dose proportionality
Exposure comparability between IV and oral routes in research models
Invasive mold infection models
Activity against Aspergillus and rare molds, including azole-resistant isolates
Mortality and global response endpoints in salvage-setting studies
Intra-abdominal candidiasis tissue penetration research
Lesion penetration and fungal burden reduction
Tissue pharmacokinetics and efficacy endpoints in mouse models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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